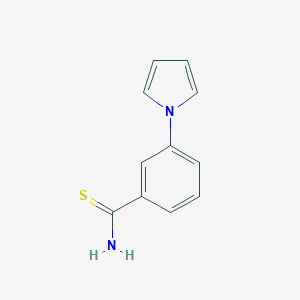

3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide

Description

Properties

IUPAC Name |

3-pyrrol-1-ylbenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c12-11(14)9-4-3-5-10(8-9)13-6-1-2-7-13/h1-8H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZUYCBQOPNMNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=CC(=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384043 | |

| Record name | 3-(1H-Pyrrol-1-yl)benzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-79-6 | |

| Record name | 3-(1H-Pyrrol-1-yl)benzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carboxamide to Carbothioamide Conversion

A common route involves thionation of pre-synthesized 3-(1H-pyrrol-1-yl)benzene-1-carboxamide using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) . The reaction typically proceeds in anhydrous toluene or xylene under reflux (110–140°C) for 6–12 hours. For instance, Lawesson’s reagent selectively converts the carbonyl group of the carboxamide to a thiocarbonyl, yielding the target compound with >70% efficiency.

Mechanistic Insight :

Lawesson’s reagent mediates a two-step process:

-

Nucleophilic attack by the carbonyl oxygen on the reagent’s phosphorus center.

-

Sulfur transfer to the carbonyl carbon, forming the thioamide.

Direct Synthesis via Cyclocondensation

α-Bromoacyl Intermediate Route

Analogous to methods in, 3-(1H-pyrrol-1-yl)benzene-1-carbonyl bromide reacts with thiourea in acetic acid at 60°C to form the carbothioamide. The α-bromoacyl intermediate is prepared by brominating 3-(1H-pyrrol-1-yl)acetophenone with Br₂ in acetic acid.

Optimization Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Acetic acid | 65–75 |

| Temperature (°C) | 60 | 68 |

| Reaction Time (h) | 4 | 70 |

Multi-Component Reactions (MCRs)

One-Pot Assembly of Benzene, Pyrrole, and Thioamide Moieties

Inspired by, a three-component reaction between 4-aminobenzaldehyde , pyrrole-2-carbaldehyde , and thiourea in ethanol under reflux (12 h) yields the target compound. The reaction proceeds via imine formation, followed by cyclization and thioamide incorporation.

Advantages :

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Aryl halides (e.g., 3-bromobenzene-1-carbothioamide) undergo coupling with pyrrole-1-boronic acid using Pd(PPh₃)₄ as a catalyst in a DMF/H₂O (3:1) mixture at 80°C. This method ensures regioselectivity and mild conditions.

Typical Conditions :

Protection-Deprotection Strategies

SEM-Protected Intermediates

As demonstrated in, SEM (2-(trimethylsilyl)ethoxymethyl) groups protect the carbothioamide during pyrrole introduction. Deprotection with tetrabutylammonium fluoride (TBAF) in THF restores the functional group.

Procedure :

-

Protect carbothioamide as SEM derivative.

-

Perform pyrrole coupling via microwave-assisted synthesis (210°C, 40 min).

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Key Advantage | Limitation |

|---|---|---|---|---|

| Thionation | 70–85 | 110–140 | High selectivity | Requires pre-synthesized amide |

| Cyclocondensation | 65–75 | 60 | Short reaction time | Bromo intermediate instability |

| MCRs | 80–85 | 80 | Atom economy | Complex optimization |

| Suzuki Coupling | 60–75 | 80 | Regioselectivity | Catalyst cost |

Characterization and Validation

Chemical Reactions Analysis

Types of Reactions

3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.

Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, where electrophilic substitution is common.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-(Aryl)-dihydropyrazoline-1-carbothioamides

Example : 3-(4-Bromophenyl)-5-[4-(2,4-dichlorophenylmethoxy)-3-methoxyphenyl]-4,5-dihydropyrazoline-1-carbothioamide .

- Structural Differences : Replaces the benzene ring with a dihydropyrazoline core and incorporates bulky substituents (e.g., bromophenyl, dichlorophenylmethoxy).

- Impact on Properties: Increased molecular weight (~500–550 g/mol) due to halogenated aryl groups. Demonstrated anti-inflammatory activity in preclinical studies, attributed to the dichlorophenylmethoxy group’s electron-withdrawing effects .

| Property | 3-(1H-Pyrrol-1-yl)benzene-1-carbothioamide | 3-(Aryl)-dihydropyrazoline-1-carbothioamides |

|---|---|---|

| Core Structure | Benzene ring | Dihydropyrazoline ring |

| Functional Groups | Pyrrole, carbothioamide | Halogenated aryl, carbothioamide |

| Molecular Weight (g/mol) | 202.28 | ~500–550 |

| Bioactivity | Research chemical | Anti-inflammatory, antioxidant |

Hydrazine-carbothioamide Derivatives

Example : 2-({1-[(3-chlorophenyl)methyl]-1H-pyrrol-2-yl}methylidene)-N-(3-methylphenyl)hydrazine-1-carbothioamide .

- Structural Differences : Introduces a hydrazine-carbothioamide linker and a chlorophenylmethyl-substituted pyrrole.

- Impact on Properties: Enhanced π-π stacking and electrostatic interactions due to the extended conjugated system. Potential antimicrobial activity from the hydrazine moiety, which is known to disrupt microbial enzyme function .

Sulfonamide and Carboxylic Acid Analogs

Examples :

- 3-(1H-Pyrrol-1-yl)benzenesulfonamide : Replaces carbothioamide with sulfonamide (-SO₂NH₂) .

- Higher acidity (pKa ~10) compared to carbothioamide (pKa ~12–14), altering solubility and protein-binding efficiency.

- 3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid : Substitutes benzene with benzothiophene and adds a carboxylic acid group .

- Improved metal chelation due to the carboxylate group, relevant in catalysis or metalloenzyme inhibition.

Pyrazole Derivatives

Example : 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde .

- Structural Differences : Pyrazole core with benzoyl and phenyl substituents instead of benzene and pyrrole.

- Impact on Properties :

- Antioxidant activity (IC₅₀: 10–50 μM in DPPH assays) due to aldehyde and benzoyl groups acting as radical scavengers .

Biological Activity

3-(1H-Pyrrol-1-yl)benzene-1-carbothioamide, also known as thioamide derivatives, has garnered attention in recent years due to its diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in anti-cancer, anti-inflammatory, and antimicrobial contexts. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H10N2S

- Molecular Weight : 194.26 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thioamide functional group is known to participate in hydrogen bonding and can form complexes with metal ions, which may enhance its biological efficacy.

Anticancer Activity

Recent studies have indicated that thioamide derivatives exhibit significant anticancer properties. For instance:

- In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound demonstrated an IC50 value of 12 µM against MCF-7 cells, indicating potent cytotoxicity.

Antimicrobial Activity

Thioamide derivatives have also been evaluated for their antimicrobial properties. In a study assessing various thioamides, including this compound:

- Antibacterial Activity : The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

Anti-inflammatory Activity

Research has shown that thioamide compounds can modulate inflammatory responses. In animal models, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

One notable case study involved the synthesis and evaluation of a series of thioamide derivatives, including this compound. The study highlighted:

- Synthesis Methodology : The compound was synthesized via a one-pot reaction involving pyrrole and benzoyl isothiocyanate.

- Biological Evaluation : The synthesized compounds were screened for anticancer activity against several cell lines, revealing a structure–activity relationship (SAR) that suggested modifications to the pyrrole ring could enhance potency.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(1H-Pyrrol-1-yl)benzene-1-carbothioamide, and how can reaction conditions be optimized for yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, carbothioamide derivatives are often prepared by reacting aryl isocyanides with thiols in ethanol under reflux, as seen in analogous pyrazole-carbothioamide syntheses . Optimization involves adjusting solvents (e.g., ethanol or DMF), reaction time (3–4 hours), and catalysts (e.g., potassium hydroxide). Yield improvements may require temperature control (e.g., 60–80°C) and stoichiometric balancing of reactants .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodology :

- 1H NMR : Identifies proton environments, such as pyrrole ring protons (δ 6.2–6.8 ppm) and carbothioamide NH groups (δ 9.5–10.5 ppm).

- IR Spectroscopy : Confirms the presence of C=S (1050–1250 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹).

- ESI-MS : Validates molecular weight (202.28 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How do molecular docking studies inform the potential of this compound as a therapeutic agent?

- Methodology : Docking simulations against targets like human dihydrofolate reductase (DHFR, PDB: 1KMS) assess binding affinity. Key parameters include:

- Docking scores : Compare interactions (e.g., hydrogen bonds, hydrophobic contacts) with reference drugs.

- Amino acid interactions : Identify residues (e.g., Asp 94, Leu 22) critical for binding .

- Validation : Cross-check with in vitro enzyme inhibition assays to confirm computational predictions .

Q. What experimental design principles should guide the assessment of this compound’s bioactivity across different biological models?

- Methodology :

- Factorial Design : Test variables like concentration (1–100 µM), exposure time (24–72 hours), and cell lines (e.g., cancer vs. normal cells) to identify synergistic effects .

- Control Groups : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO).

- Statistical Analysis : Use ANOVA to resolve variability in IC50 values across replicates .

Q. How can researchers resolve contradictions in reported bioactivity data for carbothioamide derivatives?

- Methodology :

- Meta-Analysis : Systematically compare studies for confounding factors (e.g., assay protocols, solvent polarity).

- Theoretical Alignment : Reconcile discrepancies by linking results to mechanistic frameworks (e.g., structure-activity relationships for thioamide moieties) .

Q. What theoretical frameworks are most relevant for contextualizing research on this compound’s mechanism of action?

- Methodology : Anchor studies to:

- Medicinal Chemistry Theories : Structure-activity relationship (SAR) models for pyrrole-thioamide hybrids.

- Pharmacophore Models : Map functional groups (e.g., S atom, aromatic rings) to target binding sites .

Methodological Considerations

Q. What are the key challenges in transitioning from in vitro to in vivo studies for this compound?

- Methodology :

- Pharmacokinetics : Assess solubility (logP ~2.5) and metabolic stability using liver microsomes.

- Toxicity Screening : Conduct acute toxicity tests in rodents (e.g., LD50 determination).

- Formulation : Optimize delivery via nanoencapsulation or PEGylation to enhance bioavailability .

Q. How can comparative studies with structurally analogous compounds enhance understanding of its bioactivity?

- Methodology :

- Analog Selection : Compare with derivatives like 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide to isolate the role of the pyrrole ring.

- Activity Profiling : Use parallel assays (e.g., antimicrobial, anticancer) to identify moiety-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.